molecular formula C30H31O20+ B1261155 Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside

Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside

Cat. No. B1261155
M. Wt: 711.6 g/mol
InChI Key: QOHDMYMGZLODBT-HMYIHKNWSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Identification and Isolation in Various Plants

  • Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside has been identified and isolated from red flowers of various plants such as Bellis perennis and Dendranthema morifolium. This identification has been done using techniques like FABMS and NMR spectroscopy, helping to understand the pigment composition of these plants (Saitǒ et al., 1988), (Toki et al., 1991).

Stability and Degradation Studies

  • The stability of this compound and its degradation kinetics under different temperatures have been studied. This research is vital for understanding how this compound behaves under various environmental conditions and for its potential application in food and other industries (Liu et al., 2011).

Role in Flower Pigmentation

  • The role of this compound in the pigmentation of flowers has been extensively studied. These studies help in understanding the biochemistry of flower coloration and can have applications in horticulture and plant breeding (Tatsuzawa et al., 2013), (Tatsuzawa, 2014).

Enhancement of Stability and Antioxidant Activity

  • Research has explored the enhancement of stability and antioxidant activity of cyanidin-3-glucoside through acylation. This is significant for the development of more stable and effective antioxidant compounds for potential use in health and nutrition sectors (Zhang et al., 2020).

Enzymatic Studies

  • Studies have been conducted on enzymes that catalyze the malonylation of anthocyanidin 3-glucosides, including this compound. Understanding these enzymes is crucial for biochemical and genetic research related to plant pigmentation (Teusch & Forkmann, 1987).

Comparative Studies with Other Anthocyanins

  • Comparative studies have been conducted to understand the differences in stability and degradation between this compound and other anthocyanins. These studies are valuable for selecting suitable anthocyanins for various applications based on their stability profiles (Cao et al., 2009).

properties

Molecular Formula

C30H31O20+

Molecular Weight

711.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H30O20/c31-10-4-13(33)11-6-16(25(46-15(11)5-10)9-1-2-12(32)14(34)3-9)47-30-27(50-29-24(42)21(39)23(41)26(49-29)28(43)44)22(40)20(38)17(48-30)8-45-19(37)7-18(35)36/h1-6,17,20-24,26-27,29-30,38-42H,7-8H2,(H5-,31,32,33,34,35,36,43,44)/p+1/t17-,20-,21+,22+,23+,24-,26+,27-,29+,30-/m1/s1

InChI Key

QOHDMYMGZLODBT-HMYIHKNWSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
Reactant of Route 2
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
Reactant of Route 3
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
Reactant of Route 4
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
Reactant of Route 5
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
Reactant of Route 6
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.